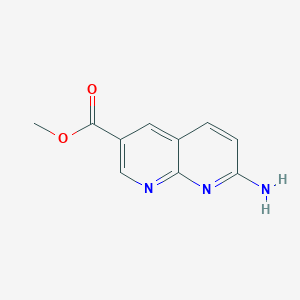

Methyl 7-amino-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 7-amino-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)7-4-6-2-3-8(11)13-9(6)12-5-7/h2-5H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPDAKKDBZNZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2C(=C1)C=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions (MCRs). One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of water-soluble catalysts and eco-friendly solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid derived from hydrolysis undergoes amide coupling with primary/secondary amines to generate derivatives with enhanced pharmacological profiles.

| Amine | Coupling Agent | Conditions | Application | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | DMF, NaH, 90°C, 24 h | Sealed tube, heat | Antihistaminic agents | |

| Cyclohexylamine | T3P, DCM, rt | Stirring, 12 h | Antibacterial derivatives |

These amides exhibit structural similarities to fluoroquinolones, showing potent activity against Gram-positive bacteria .

Alkylation and Halogenation

The 7-amino group and carboxylate positions are sites for alkylation and halogenation, enabling diversification of the naphthyridine core.

-

Alkylation :

Reaction with p-chlorobenzyl chloride or benzyl chloride under basic conditions (NaH/DMF) introduces alkyl groups at the N-1 position, enhancing lipophilicity . -

Halogenation :

Treatment with phosphorus oxychloride or thionyl chloride converts hydroxyl groups to chloro substituents, critical for developing antitubercular agents .

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| N-1 Benzylation | p-Cl-benzyl chloride, NaH | 1-(4-Chlorobenzyl)-7-amino derivative | |

| 7-Chloro substitution | POCl₃, reflux | 7-Chloro-1,8-naphthyridine-3-carboxylate |

Cyclization and Heterocycle Formation

The compound participates in Friedlander annulation and Povarov reactions to construct fused heterocycles. For instance:

-

Condensation with α-methylene carbonyl compounds yields tetrahydropyrido[2,3-b] naphthyridines, evaluated as serotonin transporter inhibitors .

-

Reaction with indole derivatives forms indolo[3,2-c] naphthyridines via InCl₃-catalyzed Povarov reaction .

Computational and ADMET Profiling

In silico studies predict favorable drug-likeness for derivatives:

Scientific Research Applications

Antibacterial Activity

Overview : Naphthyridine derivatives, including methyl 7-amino-1,8-naphthyridine-3-carboxylate, have shown significant antibacterial properties against a range of pathogens.

Key Findings :

- Antimicrobial Efficacy : Studies have demonstrated that various naphthyridine derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold have been compared favorably against established antibiotics like ciprofloxacin and vancomycin, especially against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

- Mechanism of Action : The antibacterial action is often attributed to the ability of these compounds to inhibit bacterial DNA synthesis and disrupt cell wall integrity. Specific derivatives have been identified that exhibit superior activity compared to traditional antibiotics .

Antiviral Properties

Overview : Recent research has also highlighted the antiviral potential of naphthyridine derivatives.

Key Findings :

- HIV Inhibition : Certain derivatives have shown nanomolar potency against HIV vectors. The antiviral activity is believed to stem from their ability to interfere with viral replication processes .

- Mechanistic Insights : Molecular docking studies indicate that these compounds can effectively bind to viral proteins, inhibiting their function and thus preventing the virus from replicating efficiently .

Anticancer Applications

Overview : The anticancer potential of methyl 7-amino-1,8-naphthyridine-3-carboxylate has been a focus of ongoing research.

Key Findings :

- Chemotherapeutic Activity : Some studies indicate that naphthyridine derivatives exhibit cytotoxic effects on various cancer cell lines. For example, they have been evaluated for their efficacy against breast cancer and leukemia models .

- Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and inhibition of tumor growth through modulation of key signaling pathways involved in cancer progression .

Drug Design and Development

Overview : The structural characteristics of methyl 7-amino-1,8-naphthyridine-3-carboxylate make it a valuable candidate in drug design.

Key Findings :

- In Silico Studies : Computational approaches have been employed to predict the pharmacokinetic properties and biological activities of this compound. These studies facilitate the identification of promising analogs with enhanced efficacy and reduced toxicity .

- Synthesis of Derivatives : Researchers are actively synthesizing new derivatives based on the naphthyridine scaffold to improve therapeutic profiles. For instance, modifications at various positions on the naphthyridine ring have led to compounds with improved antibacterial and anticancer activities .

Summary Table of Applications

Mechanism of Action

The mechanism of action of methyl 7-amino-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interact with DNA to exert its antimicrobial effects. The compound’s structure allows it to bind to specific sites on target molecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.

Canthin-6-one: A naturally derived naphthyridine with antimicrobial properties.

Eburnane derivatives: Compounds with a naphthyridine structure used in cerebral circulation disturbance therapy

Uniqueness

Methyl 7-amino-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 7-amino-1,8-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Methyl 7-amino-1,8-naphthyridine-3-carboxylate belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. Its molecular formula is , and it features an amino group at the 7-position and a carboxylate ester at the 3-position.

The biological activity of methyl 7-amino-1,8-naphthyridine-3-carboxylate primarily arises from its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains by inhibiting bacterial enzymes and interfering with DNA replication processes . Its structural features allow it to bind to target sites, disrupting normal cellular functions.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and modulation of apoptotic pathways . It has shown promise in vitro against several cancer cell lines, including non-small cell lung cancer and cervical cancer .

Biological Activity Overview

Antimicrobial Studies

A study highlighted the compound's superior antibacterial activity compared to established antibiotics like ciprofloxacin against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria . The study involved synthesizing various derivatives of naphthyridine compounds, revealing that modifications at specific positions enhanced antimicrobial efficacy.

Anticancer Research

In another significant study, methyl 7-amino-1,8-naphthyridine-3-carboxylate was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that the compound induced apoptosis at low micromolar concentrations, with IC50 values ranging from 10 to 15 µg/mL across different cell lines . The mechanism was linked to the downregulation of anti-apoptotic proteins and activation of caspase pathways.

Antihistaminic Activity

Recent investigations into the antihistaminic properties of derivatives of naphthyridine indicated that methyl 7-amino-1,8-naphthyridine-3-carboxylate exhibited promising bronchorelaxant effects in vivo. This was evidenced by studies using guinea pig models where the compound demonstrated significant relaxation of airway smooth muscle .

Q & A

Q. What are the standard synthetic routes for Methyl 7-amino-1,8-naphthyridine-3-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with substituted pyridine or naphthyridine precursors. For example, condensation reactions using diethyl ethoxymethylenemalonate under reflux conditions in solvents like ethanol or toluene are common. Key steps include:

- Cyclization : Using reagents like polyphosphoric acid (PPA) to form the naphthyridine core.

- Esterification : Methylation of the carboxyl group via diazomethane or methyl iodide in basic media.

- Amination : Introduction of the amino group at the 7-position via nitration followed by catalytic hydrogenation .

Critical parameters include temperature control (80–120°C), solvent polarity, and catalyst selection (e.g., palladium on carbon for hydrogenation). Purification via column chromatography or recrystallization ensures high purity.

Q. How is the crystal structure of Methyl 7-amino-1,8-naphthyridine-3-carboxylate determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 296 K .

- Structure Solution : Programs like SHELXS97 for phase determination via direct methods.

- Refinement : SHELXL97 for least-squares refinement against , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., C–H···O interactions) are modeled to explain packing motifs like dimeric R(10) rings .

Typical refinement statistics: = 0.047, = 0.163, with a goodness-of-fit (S) = 0.98 .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

- NMR : and NMR confirm regiochemistry. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in spectra, while aromatic protons resonate at δ 7.5–8.5 ppm .

- IR : Stretching vibrations for NH (~3400 cm) and ester C=O (~1720 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 233.1) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during refinement?

Disordered solvent or lattice water molecules pose challenges. Strategies include:

- Occupancy Refinement : Assign partial occupancy to disordered atoms using SHELXL97 constraints.

- Hydrogen Bonding Analysis : Validate solvent positions via hydrogen bond donor/acceptor distances (e.g., O···H distances ~2.8–3.2 Å) .

- Twinned Data Handling : For twinned crystals, use the TWIN command in SHELXL to refine twin laws and improve -factors .

Q. What methodologies address low yields in the amination step of naphthyridine derivatives?

Low yields often stem from competing side reactions (e.g., over-nitration). Solutions include:

- Catalytic Optimization : Use Pd/C with H at 50 psi for selective nitro-group reduction without cleaving ester moieties .

- Protecting Groups : Temporarily protect the carboxylate as a tert-butyl ester to prevent undesired interactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) to minimize decomposition .

Q. How do substituent effects at the 7-position influence biological activity, and how is this studied computationally?

The 7-amino group enhances solubility and target binding. Computational approaches include:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II). The amino group’s H-bond donor capacity improves binding affinity by ~2 kcal/mol .

- QSAR Models : Correlate Hammett σ values of substituents with IC data to predict activity trends .

- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~1.5 for optimal membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.